molecular formula C18H18FN3O4S B5227374 4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5227374
M. Wt: 391.4 g/mol
InChI Key: VOEGPROOMKBYAG-UHFFFAOYSA-N
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Description

4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C17H17FN2O4S It is characterized by the presence of a butoxy group, a fluoro-nitrophenyl group, and a carbamothioyl linkage

Properties

IUPAC Name

4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c1-2-3-10-26-14-7-4-12(5-8-14)17(23)21-18(27)20-16-11-13(22(24)25)6-9-15(16)19/h4-9,11H,2-3,10H2,1H3,(H2,20,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEGPROOMKBYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

    Formation of the butoxybenzamide core: This is achieved by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the fluoro-nitrophenyl group: The benzamide is then reacted with 2-fluoro-5-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The fluoro group can be substituted with other nucleophiles.

    Substitution: The butoxy group can be replaced with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include alkyl halides or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-butoxy-N-[(2-amino-5-nitrophenyl)carbamothioyl]benzamide.

    Reduction: Formation of 4-butoxy-N-[(2-fluoro-5-aminophenyl)carbamothioyl]benzamide.

    Substitution: Formation of 4-alkoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide.

Scientific Research Applications

4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can interact with active sites of enzymes, potentially inhibiting their activity. The carbamothioyl linkage may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-butoxy-N-(2-fluoro-5-nitrophenyl)benzamide
  • 4-ethoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

Uniqueness

4-butoxy-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butoxy group enhances its solubility in organic solvents, while the fluoro-nitrophenyl group provides specific reactivity and potential biological activity.

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